5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid, also known as MPPCA, is a pyrazole derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPCA is a small molecule that can be synthesized using various methods and has shown promising results in preclinical studies.
Mechanism of Action
Mode of Action
The mode of action of 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways depending on their specific structure and the presence of functional groups
Advantages and Limitations for Lab Experiments
5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized using various methods. Additionally, 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid has been found to have low toxicity and high solubility in water, making it suitable for in vitro and in vivo experiments. However, the limitations of 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid include its limited stability and potential for degradation under certain conditions.
Future Directions
There are several future directions for the research on 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid. One potential direction is to investigate the potential of 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore the potential of 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid as an antimicrobial agent against drug-resistant bacterial strains. Finally, the development of 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid analogs with improved stability and efficacy could lead to the discovery of novel therapeutic agents.
Scientific Research Applications
5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid has been found to inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells in vitro and in vivo. Additionally, 5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid has been shown to have antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
5-methyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)5-11-7(3)8(4-10-11)9(12)13/h4,6H,5H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSREVWYXLMXNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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